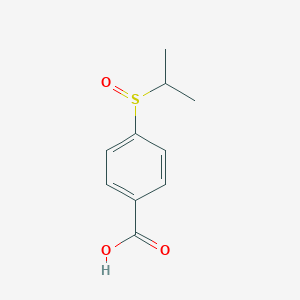

4-(Propane-2-sulfinyl)benzoic acid

Description

Significance of Sulfinyl and Benzoic Acid Moieties in Contemporary Organic and Medicinal Chemistry Research

The molecular architecture of 4-(Propane-2-sulfinyl)benzoic acid incorporates two functional groups of considerable interest in modern chemistry: the sulfinyl group and the benzoic acid moiety.

The sulfinyl group , characterized by a sulfur atom double-bonded to an oxygen atom (a sulfoxide), is a cornerstone in various chemical disciplines. Sulfoxides are recognized for their utility as intermediates in organic synthesis, including in the Swern oxidation and Diels-Alder reactions. researchgate.net Their stereogenic sulfur center makes them crucial components in asymmetric synthesis, where they can act as chiral auxiliaries to control the stereochemical outcome of reactions. fiveable.me Furthermore, the sulfinyl moiety is present in a range of biologically active molecules. researchgate.netfiveable.me The polarity and electron-withdrawing nature of the related sulfonyl group, which is more oxidized, are known to be significant in medicinal chemistry. ontosight.ai Sulfonyl groups can enhance binding affinity to proteins through hydrogen bonding and improve a molecule's metabolic stability. researchgate.net While the sulfinyl group is less oxidized, it shares the capacity to influence a molecule's electronic properties and spatial arrangement.

The benzoic acid moiety is one of the most fundamental scaffolds in organic chemistry. derpharmachemica.com First discovered in the 16th century, benzoic acid and its derivatives are prevalent in nature and are vital precursors for the industrial synthesis of numerous organic substances. researchgate.netnih.gov In medicinal chemistry, the benzoic acid framework is a common feature in many pharmaceutical agents, contributing to their biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netderpharmachemica.comchemrj.org Its derivatives are widely used as preservatives in food, beverages, and cosmetics due to their ability to inhibit the growth of microbes like mold and yeast. researchgate.netglobalscientificjournal.com The carboxylic acid group provides a site for various chemical modifications, making substituted benzoic acids versatile building blocks for creating more complex molecules. researchgate.netresearchgate.net

Historical Development and Evolution of Research Paradigms for Aromatic Sulfoxides and Substituted Benzoic Acids

The study of substituted benzoic acids has a long history, beginning with the isolation of benzoic acid itself in the 16th century from gum benzoin. researchgate.netnih.gov Its structure was determined in the 19th century, and its antifungal properties were identified by 1875. researchgate.net Early industrial production methods have been largely superseded by modern processes like the catalytic air oxidation of toluene. globalscientificjournal.com Throughout the 20th century, research into benzoic acid derivatives expanded dramatically, driven by their applications as food preservatives and their emergence as key intermediates in the synthesis of dyes, plastics, and pharmaceuticals. derpharmachemica.comnih.gov The systematic study of how different substituents on the benzene (B151609) ring affect the acidity and reactivity of the carboxylic acid group has been a foundational element of physical organic chemistry.

The field of aromatic sulfoxides developed more recently. While the parent sulfonyl group chemistry has roots in the 19th century, intensive research into sulfoxides like dimethyl sulfoxide (B87167) (DMSO) as versatile solvents and chemical reagents began in earnest around the 1960s. This work established their utility in a vast range of chemical transformations and industrial applications. In the realm of synthetic methodology, the development of reactions involving sulfoxides has provided powerful tools for constructing complex organic molecules. Research published in the mid-1990s, for instance, explored the detailed photochemical behavior of aromatic sulfoxides. nih.gov

Positioning of this compound within the Landscape of Advanced Chemical Research

Within the broad context of chemical research, this compound emerges as a specialized molecular building block intended for laboratory use. Its structure is defined by a benzoic acid core with an isopropylsulfinyl group at the para-position. This specific arrangement of functional groups confers a distinct set of properties that positions it for use in targeted synthetic applications.

The key features of this compound are the interplay between its sulfinyl and benzoic acid functionalities and the steric profile of the isopropyl group.

Electronic Properties : The sulfinyl group is an electron-withdrawing group, although less so than its fully oxidized sulfonyl (–SO₂) counterpart. fiveable.me This influences the acidity of the carboxylic acid and the electron density of the aromatic ring, which in turn affects its reactivity in further chemical transformations.

Steric Influence : The branched nature of the isopropyl group [CH(CH₃)₂] introduces significant steric bulk compared to a linear propyl group. In synthetic chemistry, such steric hindrance can be exploited to direct the outcome of a reaction, potentially favoring one reaction pathway or stereoisomer over another.

The compound is thus a useful intermediate for researchers aiming to synthesize more complex molecules where this specific combination of electronic and steric properties is desired. It serves as a scaffold for building novel compounds for evaluation in materials science or medicinal chemistry research.

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference(s) |

| Systematic Name | This compound | |

| Synonyms | 4-(Isopropylsulfinyl)benzoic acid | ontosight.ai |

| CAS Number | 72460-80-1 | ontosight.ai |

| Molecular Formula | C₁₀H₁₂O₃S | |

| Molecular Weight | 212.27 g/mol | |

| Physical Form | Powder | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylsulfinylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-7(2)14(13)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAJHDSVSASBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705492 | |

| Record name | 4-(Propane-2-sulfinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72460-80-1 | |

| Record name | 4-(Propane-2-sulfinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propane-2-sulfinyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4 Propane 2 Sulfinyl Benzoic Acid

Direct Synthesis Strategies: Precursor Selection and Reaction Optimization

Direct synthesis strategies for 4-(propane-2-sulfinyl)benzoic acid typically involve the construction of the key functional groups—the sulfinyl moiety and the benzoic acid—from readily available precursors. These approaches prioritize efficiency and atom economy.

Oxidation Pathways for Sulfide (B99878) Precursors to Yield the Sulfinyl Moiety

The most straightforward approach to introduce the sulfinyl group is through the controlled oxidation of the corresponding sulfide, 4-(propane-2-thio)benzoic acid. This transformation requires careful selection of oxidizing agents and reaction conditions to prevent over-oxidation to the sulfone.

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. The selectivity of H₂O₂-mediated oxidation can be enhanced by using it in conjunction with activators like trifluoroacetic acid, which increases the electrophilicity of the oxidant and can prevent further oxidation to the sulfone. nih.gov Other notable oxidizing agents include meta-chloroperoxybenzoic acid (mCPBA), sodium periodate (NaIO₄), and tert-butyl hydroperoxide (t-BuOOH).

The choice of solvent and temperature is crucial for controlling the reaction's selectivity. Protic solvents can participate in the reaction mechanism, while aprotic solvents are often preferred for their inertness. Low temperatures are generally favored to minimize side reactions and enhance selectivity for the sulfoxide (B87167).

Table 1: Comparison of Oxidizing Agents for Sulfide to Sulfoxide Conversion

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acidic or basic catalysis, various solvents | Green oxidant, readily available | Can lead to over-oxidation without careful control |

| m-Chloroperoxybenzoic acid (mCPBA) | Aprotic solvents (e.g., CH₂Cl₂) | High yields, generally good selectivity | Stoichiometric waste, potential for explosive decomposition |

| Sodium Periodate (NaIO₄) | Protic solvents (e.g., methanol, water) | Good selectivity, mild conditions | Stoichiometric inorganic waste |

| tert-Butyl hydroperoxide (t-BuOOH) | Metal catalysis (e.g., Ti, V) | Can be used in catalytic systems | Requires a catalyst, potential for side reactions |

Functional Group Interconversion and Derivatization Routes for the Benzoic Acid Component

The benzoic acid moiety can be introduced through various functional group interconversions. A common precursor is 4-isopropylthio-toluene. The methyl group of the toluene can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This oxidation is typically performed under harsh conditions, which necessitates that the sulfide group is either protected or that the oxidation to the sulfoxide is performed in a subsequent step.

Alternatively, the benzoic acid can be constructed from a 4-haloisopropylthiobenzene precursor via methods such as Grignard carboxylation or palladium-catalyzed carbonylation reactions. For instance, 4-bromoisopropylthiobenzene can be converted to its Grignard reagent and then reacted with carbon dioxide to yield 4-(propane-2-thio)benzoic acid, which can then be oxidized to the target sulfoxide.

Advanced Synthetic Transformations and Convergent Synthesis

Advanced synthetic methods offer greater control over the molecular architecture, particularly the stereochemistry of the sulfoxide group. Convergent strategies, where the sulfinyl-aryl and benzoic acid fragments are synthesized separately and then coupled, can also be employed.

Stereoselective Synthesis of Sulfoxides and Related Chiral Auxiliaries

The sulfoxide group in this compound is a stereocenter, and the synthesis of enantiomerically pure forms is often a key objective, particularly for pharmaceutical applications. The primary methods for achieving this are the asymmetric oxidation of the corresponding sulfide and the nucleophilic substitution on a chiral sulfinate ester.

Asymmetric Oxidation: This approach utilizes a chiral catalyst or a stoichiometric chiral oxidant to selectively oxidize one of the lone pairs of the sulfur atom in 4-(propane-2-thio)benzoic acid. Transition metal catalysts, particularly those based on titanium, vanadium, and molybdenum, in combination with chiral ligands, are widely used. rsc.orgwiley-vch.de For example, a modified Sharpless epoxidation catalyst, typically composed of Ti(O-iPr)₄, a chiral diethyl tartrate (DET) ligand, and an oxidant like t-BuOOH, can be adapted for the asymmetric oxidation of sulfides. researchgate.net

Table 2: Examples of Catalytic Systems for Asymmetric Sulfoxidation

| Catalyst System | Chiral Ligand | Oxidant | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Ti(O-iPr)₄ | Diethyl Tartrate (DET) | t-BuOOH | Moderate to high |

| Vanadyl Acetylacetonate (VO(acac)₂) | Chiral Schiff Bases | H₂O₂ | Good to excellent rsc.org |

Chiral Sulfinate Esters: The Andersen synthesis provides a reliable method for obtaining enantiopure sulfoxides. This method involves the reaction of a Grignard reagent derived from a 4-halobenzoic acid ester with a diastereomerically pure menthyl p-toluenesulfinate. The resulting sulfoxide is formed with a high degree of stereochemical control. Subsequent hydrolysis of the ester group would then yield the desired this compound.

Transition Metal-Catalyzed Coupling Reactions in the Construction of Sulfinyl and Benzoic Acid Frameworks

Transition metal-catalyzed cross-coupling reactions offer powerful tools for forming the carbon-sulfur bond or for introducing the benzoic acid functionality. Palladium-catalyzed reactions are particularly prominent in this area.

For instance, a palladium catalyst can be used to couple an aryl halide or triflate with an isopropylthiolate source to form the 4-(propane-2-thio)aryl precursor. Subsequent oxidation then leads to the sulfoxide. More advanced methods aim to directly form the sulfoxide. Palladium-catalyzed coupling of an aryl boronic acid with a sulfenate anion can directly yield the aryl sulfoxide.

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable alternative for the synthesis of aryl sulfides. These reactions can often tolerate a wider range of functional groups and may offer different reactivity profiles compared to their palladium counterparts.

Electrochemical Synthesis Approaches for Organosulfur Compounds

Electrochemical methods provide a green and often highly selective alternative for the synthesis of organosulfur compounds. The oxidation of 4-(propane-2-thio)benzoic acid to its corresponding sulfoxide can be achieved electrochemically. This method avoids the use of stoichiometric chemical oxidants, reducing waste generation. The selectivity of the electrochemical oxidation can be finely tuned by controlling the electrode potential, the solvent, and the supporting electrolyte.

Furthermore, electrochemical methods can be employed for the synthesis of chiral sulfoxides. This can be achieved through the use of chiral electrodes, chiral supporting electrolytes, or by performing the electrolysis in a chiral solvent. While still an emerging area, electrochemical asymmetric synthesis holds significant promise for the efficient and environmentally friendly production of enantiopure sulfoxides.

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The core of green chemistry lies in a set of twelve principles that guide the design of chemical products and processes. In the context of synthesizing this compound, these principles can be applied to the crucial oxidation step of the precursor, 4-(isopropylthio)benzoic acid.

Waste Prevention and Atom Economy: A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. This is closely linked to the concept of atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. Traditional oxidation methods often employ stoichiometric reagents that generate significant amounts of waste, leading to a low atom economy. In contrast, catalytic processes are inherently more atom-economical. For the oxidation of a thioether to a sulfoxide, an ideal reaction would incorporate the oxygen atom from the oxidant directly into the final product with minimal byproducts.

Use of Greener Oxidants: The choice of oxidizing agent is critical in adhering to green chemistry principles. Historically, strong and often hazardous oxidants have been used. However, contemporary research focuses on cleaner alternatives.

Hydrogen Peroxide (H₂O₂): As a green oxidant, hydrogen peroxide is highly attractive because its only byproduct is water. The use of H₂O₂ in the synthesis of sulfoxides, including derivatives of benzoic acid, represents a significant step towards sustainability. Catalytic systems are often employed to activate H₂O₂ for efficient and selective oxidation.

Molecular Oxygen (O₂) and Air: Utilizing molecular oxygen from the air as the primary oxidant is an even more environmentally friendly approach. This method eliminates the need for the transport and storage of potentially hazardous oxidizing agents. Photocatalytic systems, often employing visible light, are being explored to facilitate the use of O₂ in sulfide oxidation.

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates, improve selectivity, and reduce energy requirements, all while being used in small quantities. For the synthesis of this compound, various catalytic systems are being investigated:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for easy recovery and reuse. This recyclability is a key advantage in sustainable manufacturing. Metal oxides and zeolites are examples of heterogeneous catalysts that can be employed for the oxidation of thioethers.

Homogeneous Catalysts: While their separation can be more challenging, homogeneous catalysts often offer high activity and selectivity under mild reaction conditions. The development of recyclable homogeneous catalysts is an active area of research.

Biocatalysts: Enzymes offer unparalleled selectivity under mild conditions and are derived from renewable resources. The use of oxidoreductases for the selective oxidation of sulfides to sulfoxides is a promising green alternative.

Safer Solvents and Reaction Conditions: Many organic reactions are conducted in volatile organic compounds (VOCs), which can have significant environmental and health impacts. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies purification. Solid-state reactions or reactions where one of the reactants acts as the solvent are examples of this approach.

Benign Solvents: When a solvent is necessary, greener alternatives such as water, supercritical fluids (like CO₂), or bio-based solvents are preferred over traditional chlorinated or aromatic hydrocarbons.

The following table summarizes the application of green chemistry principles to the synthesis of sulfoxides, which is the key transformation in the preparation of this compound.

| Green Chemistry Principle | Application in Sulfoxide Synthesis |

| Waste Prevention | Designing reactions with high atom economy to minimize byproducts. |

| Atom Economy | Utilizing catalytic oxidation methods over stoichiometric ones. |

| Less Hazardous Synthesis | Replacing toxic heavy-metal oxidants with benign alternatives. |

| Designing Safer Chemicals | Focusing on the synthesis of the target molecule with minimal toxic impurities. |

| Safer Solvents & Auxiliaries | Employing water, bio-solvents, or solvent-free conditions. |

| Design for Energy Efficiency | Using catalysts to lower reaction temperatures and pressures. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials and biocatalysts. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing recyclable heterogeneous or homogeneous catalysts to improve efficiency. |

| Design for Degradation | Considering the environmental fate of the product and byproducts. |

| Real-time Analysis | Monitoring reaction progress to prevent over-oxidation and byproduct formation. |

| Safer Chemistry for Accident Prevention | Using stable and less hazardous reagents and reaction conditions. |

Green Chemistry Metrics: To quantify the "greenness" of a synthetic route, several metrics have been developed. These metrics provide a framework for comparing different synthetic strategies and identifying areas for improvement.

E-Factor (Environmental Factor): This metric calculates the total mass of waste produced per unit mass of product. A lower E-Factor indicates a greener process.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. The ideal PMI is 1, meaning no waste is generated.

The table below illustrates how different synthetic approaches to sulfoxides can be evaluated using these green metrics.

| Synthetic Approach | Typical Oxidant | Typical Solvent | E-Factor | Process Mass Intensity (PMI) |

| Traditional Stoichiometric Oxidation | Chromates, Permanganates | Chlorinated Solvents | High (>10) | High (>100) |

| Catalytic Oxidation with H₂O₂ | Hydrogen Peroxide | Water, Alcohols | Moderate (1-5) | Moderate (10-50) |

| Aerobic Catalytic Oxidation | Molecular Oxygen (Air) | Green Solvents / Solvent-free | Low (<1) | Low (<10) |

By applying these principles and metrics, chemists can design and optimize the synthesis of this compound to be more sustainable and environmentally responsible. The continued development of innovative catalytic systems and the adoption of greener reaction conditions will be crucial in advancing the sustainable production of this and other important chemical compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Methodological Insights for Structural Elucidation of Sulfoxides and Carboxylic Acids

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of individual nuclei. researchgate.net For a molecule like 4-(Propane-2-sulfinyl)benzoic acid, which contains a chiral sulfoxide (B87167) center and aromatic and aliphatic moieties, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton (¹H) NMR spectroscopy provides data on the number of different types of protons and their neighboring environments. The chemical shift (δ) of a proton is highly sensitive to its electronic surroundings, influenced by shielding and deshielding effects from adjacent functional groups. oregonstate.edu

In this compound, several distinct proton environments are expected:

Carboxylic Acid Proton (-COOH): The proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, and can be as high as 13 ppm. oregonstate.educompoundchem.com This significant downfield shift is due to the electronegativity of the oxygen atoms and participation in hydrogen bonding.

Aromatic Protons (-C₆H₄-): The benzene (B151609) ring is para-substituted with an electron-withdrawing sulfinyl group and an electron-withdrawing carboxyl group. This substitution pattern results in an AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the carboxyl group are expected to be the most deshielded among the aromatic protons, typically resonating in the 7.5-8.2 ppm range. rsc.orgdocbrown.info The protons ortho to the sulfinyl group will also be downfield, influenced by the electronegativity of the sulfoxide.

Isopropyl Protons (-CH(CH₃)₂): The sulfoxide group contains a stereocenter at the sulfur atom, rendering the two methyl groups of the isopropyl moiety diastereotopic. Consequently, they are chemically non-equivalent and are expected to appear as two separate doublets. The methine proton (-CH) will be split by the six protons of the two methyl groups into a multiplet, typically a septet. The chemical shifts for protons alpha to a sulfoxide group are influenced by the SO bond's electric field and magnetic anisotropy. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound This table is generated based on typical chemical shift values for analogous functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | > 10.0 | Broad Singlet |

| Aromatic H (ortho to -COOH) | 7.9 - 8.2 | Doublet |

| Aromatic H (ortho to -SO) | 7.5 - 7.8 | Doublet |

| Isopropyl -CH | 3.0 - 3.5 | Septet / Multiplet |

| Isopropyl -CH₃ (diastereotopic) | 1.1 - 1.4 | Two Doublets |

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of a molecule. docbrown.info As with ¹H NMR, the chemical shifts of the carbon atoms in this compound are indicative of their specific chemical environments.

Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and resonates at a characteristic downfield position, typically between 165 and 175 ppm. rsc.orgresearchgate.netchemicalbook.com

Aromatic Carbons (-C₆H₄-): Due to the para-substitution, four distinct signals are expected for the six aromatic carbons. The ipso-carbons (directly attached to the carboxyl and sulfinyl groups) are readily identified. The carbon attached to the carboxyl group is typically found around 129-134 ppm, while the carbon attached to the sulfur will also have a distinct shift. docbrown.info The remaining aromatic carbons will appear in the typical aromatic region of 125-135 ppm. docbrown.info

Isopropyl Carbons (-CH(CH₃)₂): The diastereotopic nature of the methyl groups, caused by the chiral sulfur, should result in two separate signals in the ¹³C NMR spectrum. The methine carbon will also have a characteristic resonance.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| Aromatic C (ipso, attached to -SO) | 140 - 150 |

| Aromatic C (ipso, attached to -COOH) | 129 - 134 |

| Aromatic CH | 125 - 135 |

| Isopropyl -CH | 50 - 60 |

| Isopropyl -CH₃ (diastereotopic) | 15 - 25 |

While 1D NMR spectra provide foundational data, complex molecules often require 2D NMR techniques for complete and unambiguous structural confirmation. researchgate.netmdpi.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity within the isopropyl group by showing a cross-peak between the methine proton and the two diastereotopic methyl groups. It would also show correlations between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the aromatic proton signals to their specific aromatic carbon signals.

From the isopropyl methine proton to the ipso-aromatic carbon attached to the sulfur atom.

From the aromatic protons ortho to the carboxyl group to the carboxyl carbon.

From the aromatic protons ortho to the sulfinyl group to the ipso-carbon attached to the sulfur.

Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, confirming the substitution pattern and the identity of the alkyl group attached to the sulfinyl moiety. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying functional groups within a molecule by probing their characteristic vibrational modes. mdpi.com

The IR and Raman spectra of this compound are dominated by the strong vibrations of its key functional groups.

Sulfinyl Group (S=O): The S=O stretching vibration gives rise to a strong absorption band in the IR spectrum, typically in the range of 1030-1070 cm⁻¹. The exact position can be influenced by the nature of the substituents attached to the sulfur atom.

Carboxyl Group (-COOH): This group exhibits several distinct and characteristic vibrational modes:

O-H Stretch: In the solid state or in concentrated solution, carboxylic acids typically exist as hydrogen-bonded dimers. This results in a very broad and strong O-H stretching absorption in the IR spectrum, spanning from approximately 2500 to 3300 cm⁻¹.

C=O Stretch: The carbonyl stretching vibration of a dimeric aromatic carboxylic acid is observed as a very strong band in the IR spectrum, typically between 1680 and 1710 cm⁻¹. princeton.edu

C-O Stretch and O-H Bend: Vibrations associated with the C-O single bond stretch and the in-plane O-H bend are coupled and appear in the fingerprint region of the spectrum, typically between 1210 and 1440 cm⁻¹. princeton.edu

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 | Strong, very broad |

| Carboxylic Acid | C=O stretch (dimer) | 1680 - 1710 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to weak |

| Carboxylic Acid | C-O stretch / O-H bend | 1210 - 1440 | Medium |

| Sulfinyl Group | S=O stretch | 1030 - 1070 | Strong |

Vibrational spectroscopy is particularly powerful for studying intermolecular interactions, most notably hydrogen bonding. researchgate.net In this compound, the primary intermolecular interaction is the hydrogen bonding between the carboxylic acid groups of two molecules, leading to the formation of a stable centrosymmetric dimer.

The manifestation of this interaction in the IR spectrum is unequivocal:

The presence of the extremely broad O-H stretching band (2500-3300 cm⁻¹) is the classic signature of strong hydrogen bonding in a carboxylic acid dimer.

The position of the C=O stretching band is also indicative of this dimerization. In a non-hydrogen-bonded (monomeric) state, the C=O stretch would appear at a higher frequency (typically >1730 cm⁻¹). The shift to a lower frequency (1680-1710 cm⁻¹) is a direct consequence of the weakening of the C=O bond due to the participation of the carbonyl oxygen in hydrogen bonding. nih.gov

Raman spectroscopy can also provide complementary information. While the O-H stretch is often weak in Raman spectra, the C=O and S=O stretches are typically strong, allowing for analysis of the molecular structure and interactions in various states. researchgate.netrsc.org Low-frequency techniques, such as Terahertz (THz) spectroscopy, can directly probe the intermolecular vibrational modes of the hydrogen-bonded dimer, such as stretching or shearing motions of the two molecules relative to each other. researchgate.net

Mass Spectrometry (MS) Techniques: High-Resolution and Tandem MS for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone in the analytical workflow for "this compound," offering precise mass determination and structural insights.

High-resolution mass spectrometry (HRMS) is pivotal for confirming the molecular formula of "this compound," which is C₁₀H₁₂O₃S. This technique provides a highly accurate mass measurement, allowing for the unequivocal determination of the elemental composition. The monoisotopic mass of this compound is 212.05072 Da. uni.lu

Tandem MS (MS/MS) further elucidates the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This process helps to map the connectivity of the molecule. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size in the gas phase, can be calculated for different adducts of the molecule. For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 143.4 Ų. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 213.05800 | 143.4 |

| [M+Na]⁺ | 235.03994 | 150.4 |

| [M-H]⁻ | 211.04344 | 146.0 |

| [M+NH₄]⁺ | 230.08454 | 161.8 |

| [M+K]⁺ | 251.01388 | 148.1 |

| [M+H-H₂O]⁺ | 195.04798 | 137.8 |

For the analysis of "this compound" within complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. The development of a robust LC-MS method is crucial for achieving the necessary separation and sensitivity.

A reversed-phase HPLC method can be adapted for LC-MS analysis. For mass spectrometry compatibility, volatile buffers such as formic acid or ammonium formate are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com The separation is typically achieved on a C18 column. The mobile phase often consists of a gradient mixture of an aqueous component (like water with a small percentage of formic acid) and an organic solvent (such as acetonitrile or methanol). This gradient elution allows for the effective separation of the analyte from other components in the mixture.

The development of such methods is critical, particularly in pharmaceutical applications where the purity of a key raw material can significantly impact the quality of the final active pharmaceutical ingredient (API). Method validation according to International Conference on Harmonization (ICH) guidelines ensures the reliability of the analytical procedure, assessing parameters like specificity, linearity, accuracy, and precision.

While "this compound" itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC-MS can be employed after a derivatization step. Derivatization converts the non-volatile benzoic acid derivative into a more volatile compound suitable for GC. Common derivatization techniques include silylation or esterification, which target the carboxylic acid functional group.

For instance, a general method for the determination of benzoic acid in various samples involves extraction followed by analysis using a GC-MS system. A similar approach could be adapted for "this compound." After derivatization, the sample is injected into the GC, where the derivative is separated on a capillary column (e.g., HP-5 or equivalent) before being detected by the mass spectrometer. The resulting mass spectrum of the derivative can then be used for identification and quantification.

X-ray Crystallography: Deriving Solid-State Structure and Conformational Preferences

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides unambiguous information about the solid-state structure and conformational preferences of "this compound."

To perform X-ray crystallography, a single crystal of the compound is required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields the electron density map of the molecule, from which the atomic positions can be determined. For analogous benzoic acid derivatives, X-ray crystallography has been used to determine key structural features such as bond lengths, bond angles, and the planarity of aromatic rings. In many benzoic acid structures, characteristic hydrogen-bonded dimers are observed in the crystal lattice.

Other Advanced Analytical Techniques for Comprehensive Characterization

In addition to the primary techniques discussed, other advanced analytical methods can contribute to a comprehensive characterization of "this compound."

One such technique is recrystallization , which is a fundamental method for the purification of solid organic compounds. glowscotland.org.uk The purity of the compound after recrystallization can be assessed by its melting point. A sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities. glowscotland.org.uk

Thin-Layer Chromatography (TLC) is another valuable technique for assessing purity and monitoring the progress of reactions. glowscotland.org.uk It provides a quick and simple way to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Computational and Theoretical Investigations of 4 Propane 2 Sulfinyl Benzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the electronic structure and preferred three-dimensional arrangement of atoms in 4-(propane-2-sulfinyl)benzoic acid. These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron distribution, and thermodynamic stability.

The presence of flexible bonds, such as the C-S and S-O bonds of the sulfinyl group and the C-C bond connecting the carboxyl group to the benzene (B151609) ring, allows this compound to exist in multiple conformations. Computational conformational analysis is employed to identify the most stable conformers and to map the potential energy surface. By systematically rotating these bonds and calculating the energy of each resulting geometry, researchers can locate energy minima corresponding to stable conformers and the transition states that separate them. This analysis is crucial for understanding the molecule's behavior, as the population of different conformers can influence its chemical reactivity and physical properties.

The electronic character of the benzene ring in this compound is a key determinant of its reactivity. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify the degree of aromaticity. These calculations reveal how the electron-withdrawing nature of the sulfinyl and carboxylic acid groups affects the delocalization of π-electrons within the ring.

Furthermore, analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights regions of the molecule that are electron-rich or electron-poor. For this compound, these maps typically show high electron density around the oxygen atoms of the carboxyl and sulfinyl groups, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom of the carboxyl group is electron-deficient, indicating its acidic nature.

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and to aid in the assignment of experimental signals.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined, usually relative to a standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of bonds. Comparing the computed IR spectrum with the experimental one can help in assigning specific absorption bands to particular functional groups, like the C=O and S=O stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict electronic transitions and, consequently, the UV-Vis absorption spectrum. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This data helps in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Below is a table summarizing typical data obtained from these computational predictions.

| Parameter | Predicted Value Range | Experimental Correlation |

| ¹H NMR Chemical Shift (ppm) | Carboxyl H: 12-13; Aromatic H: 7-8.5; Isopropyl CH: 3-4 | Aids in the assignment of peaks in the experimental spectrum. |

| ¹³C NMR Chemical Shift (ppm) | Carboxyl C: 165-175; Aromatic C: 120-140; Isopropyl C: 20-50 | Confirms the carbon skeleton and the electronic environment of each carbon atom. |

| IR Frequency (cm⁻¹) | C=O stretch: 1680-1720; S=O stretch: 1030-1070 | Helps in the identification of key functional groups and their bonding characteristics. |

| UV-Vis λmax (nm) | 200-300 | Correlates with electronic transitions, often involving the aromatic π-system. |

Molecular Dynamics Simulations: Understanding Solution-Phase Behavior and Dynamic Properties

While quantum chemical calculations are excellent for studying single molecules in the gas phase, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can provide insights into:

Solvation: How solvent molecules, like water or ethanol (B145695), arrange themselves around the solute molecule. This includes the formation and dynamics of hydrogen bonds between the solvent and the carboxyl and sulfinyl groups.

Conformational Dynamics: How the molecule samples different conformations in solution. Unlike the static picture from quantum calculations, MD shows the transitions between these conformations and their relative populations at a given temperature.

Transport Properties: Although more computationally intensive, MD can be used to estimate properties like the diffusion coefficient of the molecule in a particular solvent.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products.

A key aspect of mechanistic elucidation is the characterization of transition states. A transition state is a high-energy structure that connects reactants and products. Using quantum chemical methods, the geometry of a transition state can be optimized, and its energy can be calculated. This allows for the determination of the activation energy of the reaction, which is a critical factor in determining the reaction rate.

For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, computational modeling can:

Identify the structures of intermediates and transition states.

Calculate the energy barriers for different possible reaction pathways, thus predicting the most favorable mechanism.

Analyze the electronic changes that occur during the reaction, providing a deeper understanding of the bond-making and bond-breaking processes.

Elucidation of Radical Mechanisms Involving Sulfinyl Species

Computational studies have provided significant insights into the formation, structure, and reactivity of sulfinyl radicals, which are key transient species in the chemistry of sulfoxides like this compound. While direct computational data for this specific molecule is scarce, extensive theoretical work on analogous aryl sulfoxides allows for a detailed understanding of the plausible radical mechanisms.

The primary photochemical process for aromatic sulfoxides is often the homolytic α-cleavage of the carbon-sulfur (C–S) bond, leading to the formation of an aryl sulfinyl radical and an alkyl radical. acs.orgacs.org For this compound, this would involve the cleavage of the C(aryl)-S bond to yield a 4-carboxyphenyl radical and an isopropylsulfinyl radical, or the S-C(isopropyl) bond to form a 4-(sulfinyl)benzoic acid radical and an isopropyl radical. Computational studies on simpler sulfoxides, such as phenyl sulfoxide (B87167), have been instrumental in characterizing the resulting sulfinyl radical. acs.org

Electronic Structure of Aryl Sulfinyl Radicals: Density Functional Theory (DFT) calculations reveal that the singly occupied molecular orbital (SOMO) in an aryl sulfinyl radical is a π* orbital, which is largely localized on the sulfur and oxygen atoms. acs.org This electronic distribution implies that the radical character is shared between the sulfur and oxygen, influencing its subsequent reactivity. The computed structures of these radicals are typically non-planar.

Reactivity and Decay of Sulfinyl Radicals: Sulfinyl radicals are highly reactive species. acs.org Computational models, in conjunction with transient absorption studies, have shown that the recombination rate constants for aryl sulfinyl radicals are close to the diffusion-controlled limit. acs.org This high reactivity suggests that in the absence of other radical scavengers, dimerization or recombination would be a major decay pathway.

Furthermore, computational studies have explored the reactions of sulfur radical cations, which can be formed via one-electron oxidation of the corresponding sulfide (B99878), with reactive oxygen species. acs.org These studies, while not directly on sulfoxides, provide a model for the potential oxidation of the sulfur center in this compound under oxidative stress conditions. The reaction between a sulfur radical cation and a superoxide (B77818) anion has been proposed to proceed through a persulfoxide intermediate, ultimately leading to the formation of the corresponding sulfoxide. acs.org

Homolytic Bond Dissociation Energies (BDEs): Theoretical calculations of bond dissociation energies are crucial for predicting the most likely bond to undergo homolytic cleavage. While specific BDE values for this compound are not available in the literature, studies on related organic molecules provide a framework for estimation. osti.govacs.orgrsc.org The C–S bond strength in sulfoxides is influenced by the nature of the substituents. The presence of the electron-withdrawing carboxylic acid group on the aromatic ring would be expected to influence the C(aryl)-S bond energy.

| Bond Type | General BDE Range (kcal/mol) | Computational Method |

| Aryl C–S in Sulfoxides | 60-75 | DFT, G3, G4 |

| Alkyl C–S in Sulfoxides | 65-80 | DFT, G3, G4 |

| S=O in Sulfoxides | 85-100 | DFT |

This table presents generalized BDE ranges from computational studies on various sulfoxides and related compounds to illustrate the relative bond strengths.

Recent research has also explored the generation of alkoxy radicals mediated by photoredox-generated sulfoxide cation radicals. digitellinc.comnih.gov This process involves a sulfurane radical intermediate and highlights a pathway where the sulfoxide group can facilitate radical formation at a remote site, a mechanism potentially relevant for this compound in certain chemical environments.

Proton Transfer Dynamics and Acidity Studies

The acidic nature of this compound is determined by the carboxylic acid group, while the sulfinyl group can also be protonated under strongly acidic conditions. Computational chemistry offers powerful tools to investigate the proton transfer dynamics and to quantify the acidity of different sites within the molecule.

Acidity of the Carboxylic Acid Group: The acidity of the carboxylic acid is influenced by the electronic properties of the substituent at the para-position of the benzoic acid ring. The sulfinyl group (-SO(CH(CH₃)₂)) is known to be an electron-withdrawing group through inductive effects. researchgate.net This electron-withdrawing nature stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa value) compared to unsubstituted benzoic acid.

Theoretical studies on substituted benzoic acids have established a strong correlation between the calculated gas-phase acidity (ΔG°acid) and the electronic nature of the substituent. mdpi.comnih.govresearchgate.netnih.gov DFT calculations have been successfully employed to predict the pKa values of substituted benzoic acids by calculating the Gibbs free energy change of the deprotonation reaction. psu.eduresearchgate.net For a series of para-substituted benzoic acids, electron-withdrawing groups have been shown to increase the gas-phase acidity. mdpi.comnih.govnih.gov

| Substituent (para-) | Calculated Gas-Phase Acidity (ΔG°acid, kcal/mol) | Effect on Acidity |

| -H | ~340 | Reference |

| -NO₂ | ~325 | Increased |

| -OCH₃ | ~343 | Decreased |

| -SO₂CF₃ | ~322 | Strongly Increased |

This table provides representative calculated gas-phase acidities for some substituted benzoic acids from DFT studies to illustrate substituent effects. mdpi.comnih.govnih.gov A lower value indicates higher acidity.

Protonation of the Sulfinyl Group: The sulfinyl group itself contains a basic oxygen atom and, to a lesser extent, a basic sulfur atom. Computational studies on the proton affinity of simple sulfoxides, such as dimethyl sulfoxide (DMSO), have shown that O-protonation is thermodynamically more favorable than S-protonation. acs.org The calculated proton affinity of the oxygen in DMSO is significantly higher than that of the sulfur. This preference for O-protonation is attributed to the greater electronegativity of oxygen. By analogy, it is expected that the sulfinyl group in this compound would also preferentially protonate on the oxygen atom.

Proton Transfer Dynamics: Molecular dynamics (MD) simulations are a powerful tool for studying the explicit dynamics of proton transfer events. mpg.deresearchgate.netnih.govdntb.gov.ua While specific MD simulations on this compound are not documented, studies on other carboxylic acids in aqueous solution have elucidated the mechanism of proton transfer from the carboxylic acid group to a water molecule. researchgate.net This process involves the formation of a hydrogen-bonded complex, followed by the transfer of the proton to a neighboring water molecule, often through a Grotthuss-type mechanism involving a transient hydronium ion. The timescale for such proton transfer events is typically in the picosecond range. The presence of the bulky and moderately polar sulfinyl group could influence the local solvent structure and hydrogen-bonding network around the carboxylic acid, potentially modulating the proton transfer dynamics.

Chemical Reactivity and Mechanistic Studies of 4 Propane 2 Sulfinyl Benzoic Acid

Oxidation and Reduction Pathways of the Sulfinyl Group

The sulfinyl group (S=O) in 4-(propane-2-sulfinyl)benzoic acid is a key site for redox reactions, allowing for its conversion to either a more oxidized sulfonyl state or a reduced thioether state.

The oxidation of the sulfinyl group in this compound yields the corresponding sulfone, 4-(propane-2-sulfonyl)benzoic acid. This transformation is significant as the resulting sulfonyl group is a stronger electron-withdrawing group than the sulfinyl group.

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions influencing the selectivity and yield of the sulfone product. Common oxidants include hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgrsc.org The selectivity for sulfone formation over the sulfoxide (B87167) can often be controlled by the stoichiometry of the oxidant. organic-chemistry.orgccsenet.org For instance, using an excess of the oxidizing agent typically favors the formation of the sulfone. ccsenet.org The reaction temperature can also be a controlling factor in the chemoselectivity of sulfide (B99878) oxidation to either sulfoxides or sulfones. acs.org

Table 1: Common Oxidizing Agents for Sulfoxide to Sulfone Conversion

| Oxidizing Agent | Conditions | Reference(s) |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst such as tantalum carbide or in the presence of an organocatalyst like 2,2,2-trifluoroacetophenone. | organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent. | |

| N-Fluorobenzenesulfonimide (NFSI) | Can be used for switchable synthesis of sulfoxides or sulfones by varying the loading. | rsc.org |

| Oxone® | Selective oxidation to the sulfone can be achieved at higher temperatures and with increased equivalents of Oxone®. | ccsenet.org |

The sulfinyl group of this compound can be reduced to the corresponding thioether, 4-(prop-2-ylthio)benzoic acid. This reduction represents the conversion of the sulfoxide back to its sulfide precursor.

Several methods exist for the reduction of sulfoxides to thioethers. A notable approach involves a sulfoxide reduction/C-S bond metathesis cascade reaction between sulfoxides and alkyl bromides in an ionic liquid, which proceeds without the need for a catalyst or base. organic-chemistry.org This method is valued for its mild conditions and high functional group tolerance. organic-chemistry.org Other reducing agents, though not specifically documented for this compound, are commonly used for the reduction of aryl sulfoxides and could potentially be applied.

Reactions Involving the Carboxyl Group: Esterification, Amidation, and Decarboxylation

The carboxylic acid functionality of this compound allows for a range of classical transformations, including the formation of esters and amides, as well as the potential for decarboxylation under specific conditions.

Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding esters. google.comyoutube.com This reaction is typically reversible, and the removal of water as it is formed can drive the equilibrium towards the ester product. google.commdpi.com For example, the reaction of this compound with ethanol (B145695) would yield ethyl 4-(propane-2-sulfinyl)benzoate.

Amidation: Amidation of the carboxylic acid can be achieved by reacting it with an amine. This can be facilitated by activating the carboxylic acid, for instance, by converting it to an acid chloride, or by using coupling agents. A direct amidation from unactivated carboxylic acids and amines is also possible. rsc.org For instance, reacting this compound with an amine like benzylamine (B48309) could produce N-benzyl-4-(propane-2-sulfinyl)benzamide. In some cases, the formation of amide bonds can lead to self-assembly into one-dimensional ribbon structures through hydrogen bonding. nih.govresearchgate.net

Decarboxylation: While not a commonly reported reaction for this specific compound under normal conditions, decarboxylation, the removal of the carboxyl group as carbon dioxide, can potentially occur at high temperatures or in the presence of specific catalysts.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the existing substituents influencing the position and feasibility of these reactions.

Nucleophilic Aromatic Substitution (NAS): NAS involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com For NAS to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com The sulfinyl and carboxyl groups are electron-withdrawing, which can make the ring more susceptible to nucleophilic attack compared to benzene itself. Halogenated derivatives of this compound could undergo NAS where the halogen acts as a leaving group. nih.gov

Stereochemical Aspects of Sulfoxide Chemistry

The sulfur atom in a sulfoxide is a stereocenter, meaning that this compound can exist as a pair of enantiomers.

Chiral sulfoxides are generally configurationally stable at room temperature. rsc.org However, racemization, the process of converting an enantiomerically pure sample into a mixture of equal parts of both enantiomers, can occur under certain conditions.

Thermal Racemization: The thermal racemization of sulfoxides typically requires high temperatures (around 200 °C) and is believed to proceed through a pyramidal inversion of the sulfur atom. nih.govacs.org

Photoracemization: Racemization can also be induced by photoirradiation, sometimes in the presence of a photosensitizer. nih.govacs.org The proposed mechanism involves the formation of a sulfoxide radical cation as a key intermediate. nih.govacs.org

Catalytic Racemization: Recent research has shown that the racemization of chiral sulfoxides can be catalyzed by certain compounds, such as silica-gel-supported oxovanadium catalysts, under mild thermal conditions. oup.com The rate of this catalytic racemization can be influenced by the polarity of the solvent. oup.com

Asymmetric Induction in Reactions Involving the Sulfinyl Stereocenter

The chiral sulfinyl group is a powerful stereocontrolling element in asymmetric synthesis. researchgate.netrsc.org In the case of this compound, the sulfur atom is a stereocenter, rendering the molecule chiral. This inherent chirality can be exploited to induce asymmetry in reactions occurring at other parts of the molecule, a phenomenon known as asymmetric induction. The sulfinyl group's ability to direct the stereochemical outcome of a reaction is attributed to a combination of steric and electronic effects.

Research on various chiral aryl sulfoxides has demonstrated their utility as chiral auxiliaries in a wide range of chemical transformations. tandfonline.comacs.org These include nucleophilic additions to carbonyl groups, conjugate additions to α,β-unsaturated systems, and cycloaddition reactions. While specific studies on the asymmetric induction capabilities of this compound are not extensively documented in publicly available literature, the well-established principles of sulfoxide-controlled stereoselectivity allow for a reasoned projection of its potential.

The stereochemical influence of the sulfinyl group in this compound can be anticipated in several reaction types. For instance, in reactions involving the carboxyl group, such as esterification with a prochiral alcohol or amidation with a prochiral amine, the sulfinyl stereocenter could lead to a diastereomeric excess of one product over the other. wikipedia.org Similarly, electrophilic aromatic substitution reactions on the benzoic acid ring, while potentially challenging due to the deactivating nature of the sulfinyl and carboxyl groups, could exhibit diastereoselectivity if a new stereocenter is formed.

The table below summarizes the potential for asymmetric induction in hypothetical reactions involving this compound, based on established precedents with other chiral sulfoxides.

| Reaction Type | Prochiral Substrate/Reagent | Potential for Asymmetric Induction | Controlling Factors |

| Esterification | Prochiral Alcohol | High | Steric hindrance from the isopropyl group and the aryl ring, chelation control involving the sulfinyl oxygen. |

| Amidation | Prochiral Amine | High | Similar to esterification, with potential for hydrogen bonding interactions to influence stereoselectivity. |

| Electrophilic Aromatic Substitution | Electrophile creating a new stereocenter | Moderate to Low | The directing effects of the existing substituents and the reaction conditions would play a significant role. |

| Nucleophilic Addition to an Aldehyde | (after conversion of the carboxylic acid) | High | The chiral environment created by the sulfinyl group can effectively block one face of the reacting center. |

It is important to note that the degree of asymmetric induction is highly dependent on the reaction conditions, including temperature, solvent, and the nature of the reagents used. nih.gov

Radical Reactions and Sulfinyl Radical Generation/Reactivity

The generation and reactivity of sulfinyl radicals are of significant interest in organic synthesis. acs.orgnih.gov Aryl sulfinyl radicals can be generated from aryl sulfoxides through various methods, including photolysis and thermolysis. acs.orgnih.gov In the context of this compound, the generation of the corresponding 4-carboxy-phenylsulfinyl radical could be envisioned.

Upon generation, this sulfinyl radical would be a transient species with its reactivity governed by the electronic properties of the aromatic ring and the substituents. The presence of the electron-withdrawing carboxylic acid group at the para position would influence the stability and electrophilicity of the radical. DFT calculations on related aryl sulfoxide radical cations have shown that a significant portion of the spin density resides on the SOMe group. nih.gov

The reactivity of the 4-(carboxy-phenyl)sulfinyl radical would likely parallel that of other aryl sulfinyl radicals, which are known to undergo several types of reactions:

Dimerization: Sulfinyl radicals can dimerize to form thiosulfinates.

Addition to Alkenes and Alkynes: They can add to unsaturated carbon-carbon bonds, leading to the formation of new carbon-sulfur bonds. The reversibility of this addition has been a subject of study. acs.org

Hydrogen Atom Abstraction: Sulfinyl radicals can abstract hydrogen atoms from suitable donors.

Reaction with Oxygen: The reaction with molecular oxygen is generally modest. acs.org

While direct experimental data on the radical reactions of this compound is scarce, studies on other aryl sulfoxides provide a framework for predicting its behavior. For instance, the photolysis of chiral aromatic sulfoxides has been shown to lead to racemization, proceeding through the intermediacy of a sulfoxide radical cation. nih.govacs.org A similar process could be anticipated for enantiomerically pure this compound.

The table below outlines the expected products from hypothetical radical reactions involving this compound.

| Reaction Condition | Reactant | Expected Intermediate | Potential Product(s) |

| Photolysis/Thermolysis | - | 4-(carboxy-phenyl)sulfinyl radical | Dimer (thiosulfinate), products of intermolecular reactions |

| Radical Initiator (e.g., AIBN) | Alkene | 4-(carboxy-phenyl)sulfinyl radical | β-sulfinyl adduct |

| One-electron oxidation | - | This compound radical cation | Racemized starting material, products of nucleophilic trapping |

The study of such radical reactions is crucial for understanding potential degradation pathways and for the development of novel synthetic methodologies. rsc.orgrsc.org

Investigation of Intramolecular Rearrangements and Migration Phenomena

Sulfoxides are known to undergo a variety of intramolecular rearrangements, often promoted by heat or the presence of reagents. cdnsciencepub.com These rearrangements can lead to the formation of new structural motifs and are valuable transformations in organic synthesis. For this compound, several potential intramolecular rearrangements can be considered based on the known reactivity of sulfoxides.

One of the most well-known rearrangements of sulfoxides is the Pummerer rearrangement . chem-station.comwikipedia.orgtcichemicals.com This reaction typically occurs upon treatment of a sulfoxide bearing an α-hydrogen with an activating agent, such as acetic anhydride. The reaction proceeds via an acetoxysulfonium ion intermediate, which then eliminates acetic acid to form a thionium (B1214772) ion. Subsequent trapping of this electrophilic species by a nucleophile, in this case, acetate, leads to an α-acyloxy thioether. While this compound itself does not have an α-hydrogen on the propane-2-yl group that would lead to a classic Pummerer product, related transformations in the presence of strong acids or other activating agents cannot be entirely ruled out, potentially involving the aromatic ring or rearrangements of the isopropyl group under harsh conditions.

The Mislow-Evans rearrangement is another significant thermal rearrangement of allylic sulfoxides, which proceeds through a acs.orgthermofisher.com-sigmatropic shift to form a sulfenate ester. thermofisher.comwikipedia.orgwpmucdn.com This reaction is not directly applicable to this compound as it lacks the requisite allylic functionality. However, the principles of sigmatropic rearrangements are important in understanding the broader reactivity of organosulfur compounds.

Under photochemical conditions, some sulfoxides can undergo rearrangement to cyclic sulfenates, which may then undergo further reactions such as homolysis of the S-O bond. cdnsciencepub.com For this compound, irradiation could potentially lead to complex rearrangements involving the aromatic ring and the sulfinyl group, although specific pathways are difficult to predict without experimental data.

The potential for intramolecular migration of the sulfinyl group or rearrangements involving the benzoic acid moiety under specific conditions remains an area for further investigation. For instance, intramolecular cyclization reactions could be envisioned under conditions that activate the carboxylic acid group towards reaction with the sulfinyl oxygen or the aromatic ring.

The following table summarizes the feasibility of common sulfoxide rearrangements for this compound.

| Rearrangement | Applicability to this compound | Reasoning |

| Pummerer Rearrangement | Unlikely in its classic form | The isopropyl group lacks a suitable α-hydrogen for the initial elimination step. |

| Mislow-Evans Rearrangement | Not applicable | The molecule is not an allylic sulfoxide. |

| Photochemical Rearrangement | Possible | Aryl sulfoxides are known to undergo photochemical rearrangements, but the specific products for this compound are unknown. |

| Intramolecular Cyclization | Hypothetically possible | Activation of the carboxylic acid could potentially lead to cyclization, but this would require specific reaction conditions. |

Further research into the thermal and photochemical reactivity of this compound is necessary to fully elucidate the scope of its intramolecular rearrangements and migration phenomena.

Exploration of Biological Interactions and Biochemical Mechanisms in Vitro Focus

Mechanistic Investigations of Enzyme Inhibition by 4-(Propane-2-sulfinyl)benzoic Acid

The structural features of this compound, particularly the carboxylic acid and sulfinyl groups, suggest its potential to interact with and inhibit various enzymes. Research into its inhibitory mechanisms provides foundational knowledge of its biochemical profile.

While specific kinetic data for the inhibition of carbonic anhydrase by this compound is not extensively detailed in the available literature, the broader class of benzenesulfonamide (B165840) and carboxamide derivatives has been a major focus of carbonic anhydrase inhibitor research. For instance, derivatives of 4-carboxy-benzenesulfonamide and 4-chloro-3-sulfamoyl benzoic acid have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isozymes II and IV, which are involved in aqueous humor secretion in the eye. nih.gov Some of these related sulfonamide compounds exhibit inhibition constants (Kᵢ) in the low nanomolar range, making them more effective than established drugs like Acetazolamide (AAZ). nih.gov

The general mechanism for this class of inhibitors involves the binding of the sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site, a feature that this compound lacks. However, other benzoic acid derivatives have been shown to act as competitive inhibitors for different enzymes, such as tyrosinase, with IC₅₀ values in the micromolar range. mdpi.com This suggests that the benzoic acid moiety itself can be a scaffold for enzyme inhibition, likely through interactions within the active site that compete with the natural substrate. The sulfinyl group in this compound is a weaker electron-withdrawing group compared to a sulfonyl group, which would influence its acidity and binding properties relative to the well-studied sulfonyl-containing inhibitors.

Molecular docking simulations provide theoretical insights into how a ligand like this compound might bind to a protein target. Although specific docking studies for this exact compound are not prominent, analyses of other benzoic acid derivatives interacting with proteins like serum albumin and various enzymes offer a predictive framework. nih.govajol.info

These studies consistently show that the carboxyl group is a key player in binding, often forming strong hydrogen bonds and salt bridges with positively charged amino acid residues such as Arginine (Arg) and Lysine (Lys) in the active site. ajol.info The aromatic phenyl ring can engage in several types of non-covalent interactions, including π-π stacking with other aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) and hydrophobic interactions with nonpolar residues like Leucine, Alanine, and Valine. ajol.inforesearchgate.net The isopropyl group attached to the sulfur atom would further contribute to these hydrophobic interactions, potentially enhancing binding affinity. The sulfinyl group, with its polar S=O bond, could act as a hydrogen bond acceptor, providing an additional point of interaction to stabilize the enzyme-ligand complex.

Table 1: Putative Molecular Interactions of this compound with Enzyme Active Sites

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Carboxyl Group (-COOH) | Hydrogen Bonding, Salt Bridges | Arginine (Arg), Lysine (Lys), Serine (Ser) |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine (Phe), Tyrosine (Tyr), Leucine (Leu) |

| Isopropyl Group | Hydrophobic Interactions | Alanine (Ala), Valine (Val), Leucine (Leu) |

Antioxidant and Free Radical Scavenging Mechanisms

The capacity of a compound to counteract oxidative damage is a significant area of biochemical investigation. The mechanisms by which this compound may act as an antioxidant are explored through its ability to neutralize reactive oxygen species (ROS).

The antioxidant activity of chemical compounds is often mediated through several key mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netscielo.br For benzoic acid derivatives, these pathways involve the donation of a hydrogen atom or an electron to neutralize a free radical. mdpi.com

In vitro cell culture models are essential for understanding how a compound affects cellular responses to oxidative stress. nih.gov Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), can lead to cell damage and apoptosis. nih.gov Antioxidant compounds can mitigate this damage by directly scavenging ROS or by upregulating the cell's own antioxidant defense systems. nih.gov

For example, L-sulforaphane, a compound containing a sulfoxide (B87167) group similar to the sulfinyl group, has been shown to protect retinal pigment epithelial cells from H₂O₂-induced oxidative stress. nih.gov It can reduce the formation of intracellular ROS and enhance cell viability. nih.gov Similarly, other benzoic acid derivatives have demonstrated the ability to scavenge specific ROS like hydroxyl radicals (HO•) and singlet oxygen (¹O₂), although they may not be effective against superoxide (B77818) radicals (O₂•⁻). nih.gov Based on these findings with related structures, it is plausible that this compound could play a role in modulating cellular oxidative stress in vitro, though direct experimental evidence is required to confirm its specific effects and mechanisms.

Antimicrobial and Antiviral Activity: Exploration of Putative Targets and Modes of Action (In Vitro Models)

The search for new antimicrobial and antiviral agents is a global health priority. Benzoic acid and its derivatives have long been recognized for their preservative and antimicrobial properties.

In vitro studies on compounds structurally related to this compound have shown promising, albeit moderate, antimicrobial activity. Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid were found to be most active against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 125 µg/mL. mdpi.comnih.gov Another class of related organosulfur compounds, propyl-propane-thiosulfonates (PTSO), demonstrated broad-spectrum bactericidal activity against multidrug-resistant clinical isolates, with particularly strong effects against Gram-positive cocci like Enterococcus faecalis and Streptococcus agalactiae (MIC₅₀ of 4-8 mg/L). nih.gov The proposed mechanism for many benzoic acid derivatives involves disrupting cellular processes through interactions like hydrogen bonding with essential proteins and enzymes.

Regarding antiviral activity, various benzoic acid derivatives have been identified as potential inhibitors of the influenza A virus. nih.govnih.gov Mechanistic studies revealed that some of these compounds act by inhibiting the virus's RNA polymerase, which is essential for viral gene transcription and replication. nih.gov Others function as neuraminidase inhibitors, interfering with the release of new virus particles from infected cells. nih.gov These findings suggest that the benzoic acid scaffold is a viable starting point for developing antiviral agents, and this compound could potentially share these or similar modes of action, warranting further investigation.

Table 2: In Vitro Antimicrobial Activity of Structurally Related Compounds

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Staphylococcus aureus ATCC 6538 | 125 | mdpi.com |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Bacillus subtilis ATCC 6683 | 125 | mdpi.com |

| Propyl-propane-thiosulfonate (PTSO) | Enterococcus faecalis (MDR) | 4 (MIC₅₀) | nih.gov |

| Propyl-propane-thiosulfonate (PTSO) | Streptococcus agalactiae (MDR) | 4 (MIC₅₀) | nih.gov |

| Propyl-propane-thiosulfonate (PTSO) | Staphylococcus aureus (MDR) | 8 (MIC₅₀) | nih.gov |

MIC: Minimum Inhibitory Concentration; MIC₅₀: Concentration inhibiting 50% of isolates; MDR: Multidrug-Resistant

Effect on Microbial Growth and Viability

The antimicrobial potential of benzoic acid and its derivatives has been a subject of considerable research, with studies indicating that these compounds can exhibit significant antibacterial and antifungal properties. researchgate.netnih.gov The mechanism often involves the disruption of microbial cell homeostasis. researchgate.net The lipophilic nature of benzoic acid allows it to interfere with the active uptake of certain amino acids in bacteria like Escherichia coli and Bacillus subtilis. researchgate.net

Derivatives of benzoic acid have been synthesized and tested to enhance this antimicrobial activity. For instance, the introduction of different substituents to the phenyl ring can modulate the compound's effectiveness. researchgate.netnih.gov Studies on various p-amino benzoic acid (PABA) derivatives revealed that Schiff bases were generally more potent than ester derivatives, and the presence of an electron-withdrawing group, such as a bromo group, tended to increase antimicrobial activity against strains like B. subtilis. chitkara.edu.in Similarly, pyrazole (B372694) derivatives containing a benzoic acid moiety have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL. nih.govnih.gov